Welcome to the BenchChem Online Store!
molecular formula C12H13NO2 B8293643 1-(6-(Furan-3-yl)pyridine-3yl)propan-1-ol

1-(6-(Furan-3-yl)pyridine-3yl)propan-1-ol

Cat. No. B8293643
M. Wt: 203.24 g/mol
InChI Key: XKEXSIWRZCUVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394290B2

Procedure details

Synthesized using compound 47b (194 mg, 1.12 mmol) and ethylmagnesium bromide (2.24 mL, 2.24 mmol, 1 M in THF) according to Method D. Crude product was purified by flash chromatography on silica-gel using a mixture of hexane/ethyl acetate (3:1) as eluent. Product was used directly in the next step without further characterization. White solid. Yield: 73 mg, 32%. MS (ESI): m/z=204.30 [M+H]+.
Name
compound 47b
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][N:7]=2)=[CH:2]1.[CH2:14]([Mg]Br)[CH3:15]>>[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[N:7]=[CH:8][C:9]([CH:10]([OH:11])[CH2:14][CH3:15])=[CH:12][CH:13]=2)=[CH:2]1

Inputs

Step One
Name
compound 47b
Quantity
194 mg
Type
reactant
Smiles
O1C=C(C=C1)C1=NC=C(C=O)C=C1
Step Two
Name
Quantity
2.24 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash chromatography on silica-gel
ADDITION
Type
ADDITION
Details
a mixture of hexane/ethyl acetate (3:1) as eluent

Outcomes

Product
Name
Type
Smiles
O1C=C(C=C1)C1=CC=C(C=N1)C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.